4-(Trifluoromethyl)biphenyl
Overview
Description
4-(Trifluoromethyl)biphenyl is a chemical compound with the molecular formula C13H9F3. It has a molecular weight of 222.21 . It is used in various areas of research including life science, material science, chemical synthesis, chromatography, and others .
Synthesis Analysis
The synthesis of 4-(Trifluoromethyl)biphenyl and its derivatives has been reported in several studies. For instance, a series of biphenyl and dibenzofuran derivatives were designed and synthesized by Suzuki-coupling and demethylation reactions in moderate to excellent yields (51–94% yield) . Another study reported the synthesis of 4′-(Trifluoromethyl)-2-biphenylcarboxylic acid (xenalipin) .Molecular Structure Analysis
The InChI code for 4-(Trifluoromethyl)biphenyl is 1S/C13H9F3/c14-13(15,16)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
4-(Trifluoromethyl)biphenyl is a liquid with a density of 1.2±0.1 g/cm3. It has a boiling point of 257.1±35.0 °C at 760 mmHg and a flash point of 95.3±13.9 °C .Scientific Research Applications
Influence of Substituents on Rotational Energy Barrier
Wolf, König, and Roussel (1995) investigated the influence of various substituents, including trifluoromethyl groups, on the rotational energy barrier of biphenyls. Their research, utilizing polarimetry and dynamic gas chromatography, highlighted the impact of electron-donating and electron-accepting groups on the rate of enantiomerization in biphenyls (Wolf, König, & Roussel, 1995).
Trifluoromethylating Agents
Umemoto and Ishihara (1993) synthesized trifluoromethylated dibenzoheterocyclic onium salts, demonstrating their reactivity and potential as trifluoromethylating agents. This research sheds light on the applications of trifluoromethyl groups in chemical synthesis (Umemoto & Ishihara, 1993).
Catalyst Systems for Amination
Wolfe et al. (2000) developed palladium complexes supported by (o-biphenyl)P(t-Bu)(2) and (o-biphenyl)PCy(2) as efficient catalysts for the catalytic amination of aryl halides and triflates. This research contributes to the understanding of how trifluoromethyl groups can influence catalytic processes (Wolfe et al., 2000).
Synthesis of Ketooximes and Complexes
Karipcin and Arabali (2006) synthesized new ketooximes and their complexes, starting from reactions involving biphenyl. This research could have implications for the use of trifluoromethyl groups in the synthesis of complex organiccompounds (Karipcin & Arabali, 2006).
Electronic Structure and Torsional Potentials
Imamura and Hoffmann (1968) studied the electronic structure and torsional potentials in biphenyl and related molecules. Their work contributes to the understanding of the molecular behavior of compounds like 4-(trifluoromethyl)biphenyl (Imamura & Hoffmann, 1968).
High Triplet Energy Host Materials
Quinton et al. (2017) explored electron-rich 4-substituted spirobifluorenes, including those with trifluoromethyl groups, highlighting their potential as high triplet energy host materials for organic electronics (Quinton et al., 2017).
Optical and Electrochemical Properties of Novel Polymers
Chen, Chiang, and Liu (2010) synthesized new poly(biphenylene-1,3,4-oxadiazole) and poly(biphenylene hydrazide) containing trifluoromethyl groups, studying their optical and electrochemical properties. This research highlights the potential applications of trifluoromethyl groups in advanced polymer materials (Chen, Chiang, & Liu, 2010).
Polyamide Thin Film Composite Membranes
Li, Zhang, Zheng, and Zhang (2007) used tri- and tetra-functional biphenyl acid chloride, including trifluoromethyl-substituted variants, for the preparation of thin film composite reverse osmosis membranes. This research indicates the utility of trifluoromethyl groups in membrane technology (Li et al., 2007).
Biphenyl Dioxygenases: Versatility and Evolution
Furukawa, Suenaga, and Goto (2004) discussed the functional versatility and directed evolution of biphenyl dioxygenases, enzymes that can metabolize biphenyls and related compounds. Their research could have implications for understanding the biological interactions of trifluoromethyl-substituted biphenyls (Furukawa, Suenaga, & Goto, 2004).
Safety And Hazards
properties
IUPAC Name |
1-phenyl-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3/c14-13(15,16)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMKBAHMPRLISR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432208 | |
Record name | 4-trifluoromethylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)biphenyl | |
CAS RN |
398-36-7 | |
Record name | 4-trifluoromethylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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